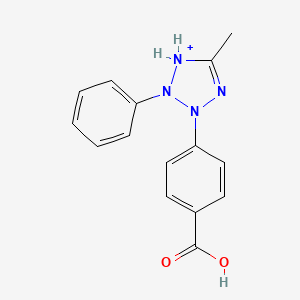
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with carboxyphenyl and phenyl groups, making it a subject of interest for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cycloaddition reaction of azides with nitriles. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with a nitrile under thermal or catalytic conditions to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of continuous flow reactors to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other nitrogen heterocycles.
Aplicaciones Científicas De Investigación
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound finds applications in materials science, such as in the development of new polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of both carboxyphenyl and phenyl groups, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
569674-74-4 |
|---|---|
Fórmula molecular |
C15H15N4O2+ |
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
4-(5-methyl-2-phenyl-1H-tetrazol-1-ium-3-yl)benzoic acid |
InChI |
InChI=1S/C15H14N4O2/c1-11-16-18(13-5-3-2-4-6-13)19(17-11)14-9-7-12(8-10-14)15(20)21/h2-10H,1H3,(H,16,17)(H,20,21)/p+1 |
Clave InChI |
VALWHFRGYCBHIY-UHFFFAOYSA-O |
SMILES canónico |
CC1=NN(N([NH2+]1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


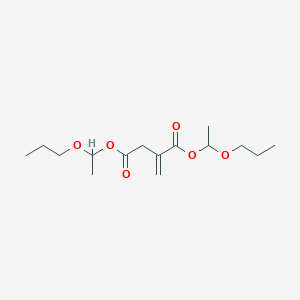
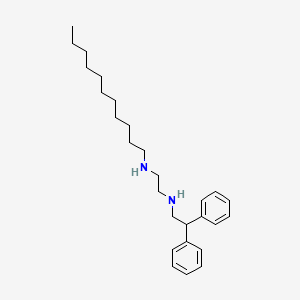
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
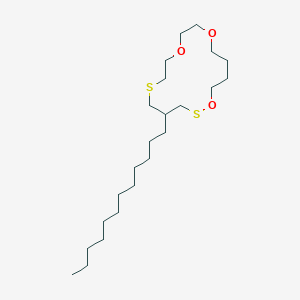

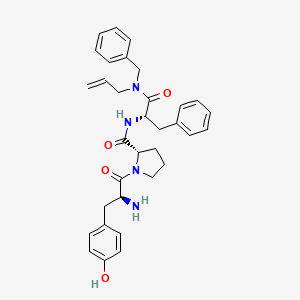
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

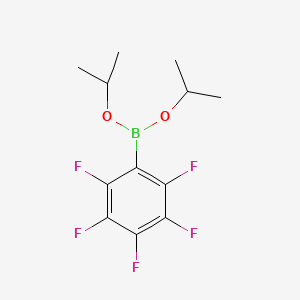
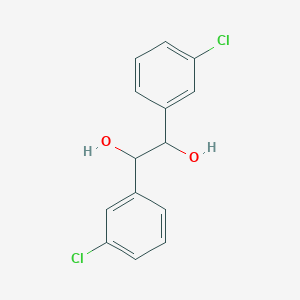
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
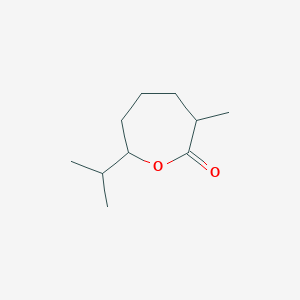
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
